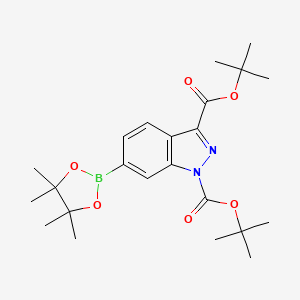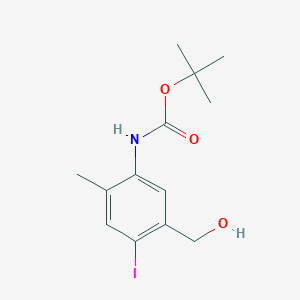
Tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, an iodine atom, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate typically involves multiple steps, starting with the appropriate phenol derivative One common approach is to start with 2-methylphenol, which undergoes iodination to introduce the iodine atom at the 4-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carbamate group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as iodide ions (I⁻) or other halides.
Major Products Formed:
Oxidation: The oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes.
Reduction: Reduction of the carbamate group can lead to the formation of amines.
Substitution: Substitution reactions can result in the replacement of the iodine atom with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural complexity allows it to interact with various biological targets, making it a valuable tool for understanding biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry: In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate: This compound is structurally similar but lacks the iodine atom.
Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: Another related compound with a different aromatic ring system.
Properties
Molecular Formula |
C13H18INO3 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-4-iodo-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H18INO3/c1-8-5-10(14)9(7-16)6-11(8)15-12(17)18-13(2,3)4/h5-6,16H,7H2,1-4H3,(H,15,17) |
InChI Key |
WOGYDSNKMAALKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


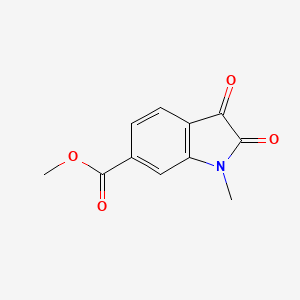

![Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
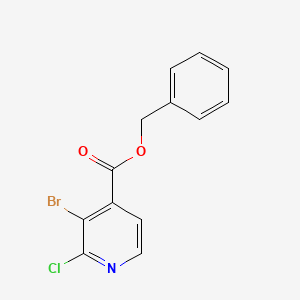
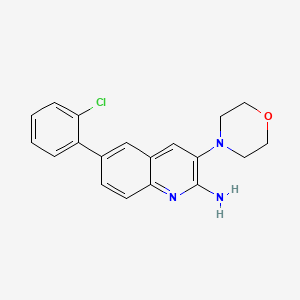
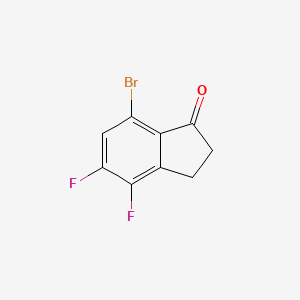


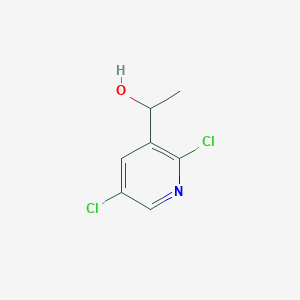
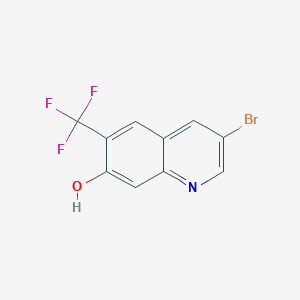
![1-[1-Methyl-4-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B15360347.png)
![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)
![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
